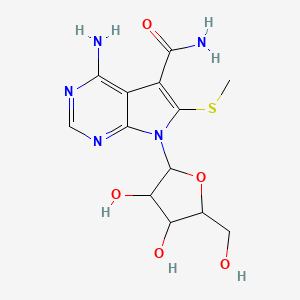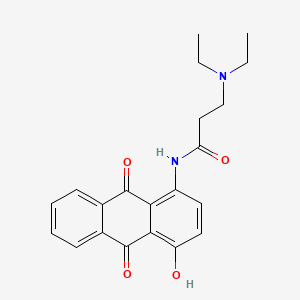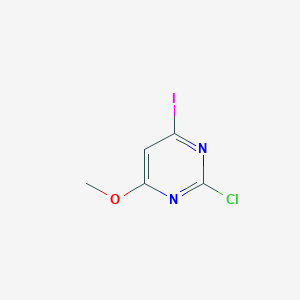
Z-O-tert-butyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-TYR(TBU)-OH: is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is characterized by the presence of a benzyloxycarbonyl (Z) group and a tert-butyl (TBU) group, which protect the amino and hydroxyl groups of tyrosine, respectively.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-TYR(TBU)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The benzyloxycarbonyl (Z) group is introduced to protect the amino group, while the tert-butyl (TBU) group is used to protect the hydroxyl group. The synthesis can be carried out using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Industrial Production Methods: Industrial production of Z-TYR(TBU)-OH involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production process is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Z-TYR(TBU)-OH undergoes various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated tyrosine derivatives.
科学研究应用
Chemistry: Z-TYR(TBU)-OH is widely used in peptide synthesis as a protected tyrosine derivative. It is essential in the synthesis of complex peptides and proteins, allowing for selective deprotection and functionalization.
Biology: In biological research, Z-TYR(TBU)-OH is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of bioactive peptides and proteins.
Medicine: The compound is used in the development of peptide-based therapeutics. It is also employed in the synthesis of peptide vaccines and diagnostic agents.
Industry: Z-TYR(TBU)-OH is used in the production of specialty chemicals and materials. It is also utilized in the development of novel biomaterials and drug delivery systems.
作用机制
Molecular Targets and Pathways: Z-TYR(TBU)-OH exerts its effects by participating in peptide synthesis. The protective groups (Z and TBU) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound targets the amino and hydroxyl groups of tyrosine, facilitating the synthesis of complex peptides and proteins.
相似化合物的比较
Z-TYR(TBU)-OME: A methyl ester derivative of Z-TYR(TBU)-OH.
Z-TYR(TBU)-OSU: A succinimidyl ester derivative used in peptide coupling reactions.
Uniqueness: Z-TYR(TBU)-OH is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. The combination of the benzyloxycarbonyl and tert-butyl groups makes it particularly useful in the synthesis of complex peptides and proteins.
属性
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVBQSGNGCKQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
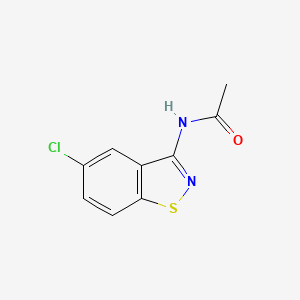
![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
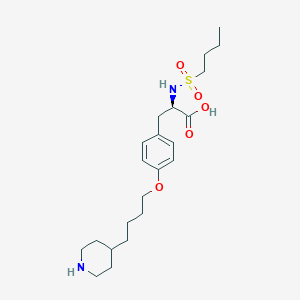
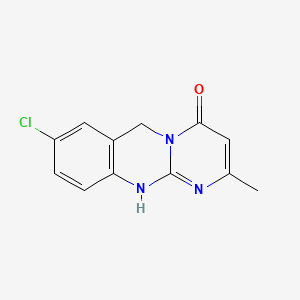
![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
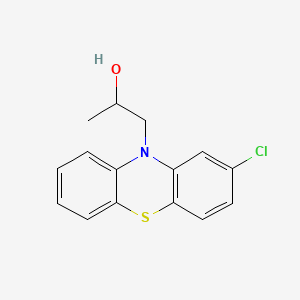
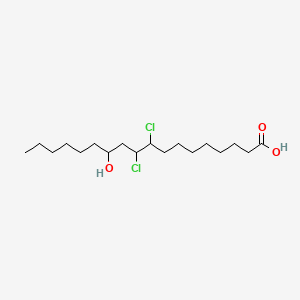
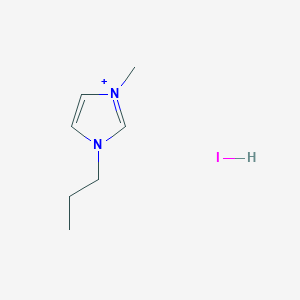

![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
